N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-14-8-9-15(2)18(10-14)24-19(27)12-25-13-22-20-17(21(25)28)11-23-26(20)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUJPSNZNCZDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acylation reaction:
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolopyrimidine Core : Achieved through cyclization of appropriate precursors.
- Acylation Reactions : Involves the introduction of acyl groups.
- Substitution Reactions : Can include nucleophilic or electrophilic substitutions.
Anti-inflammatory Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this one can inhibit cyclooxygenase (COX) enzymes with IC50 values as low as 0.02 μM, demonstrating potent anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial and fungal strains by interfering with nucleic acid synthesis or disrupting cell membrane integrity.
Antitumor Activity
Emerging evidence suggests potential antitumor properties. Similar compounds have been shown to induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of apoptotic proteins.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | IC50 values as low as 0.02 μM for COX inhibition |
| Antimicrobial | Effective against multiple bacterial and fungal strains |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Efficacy
A study published in Frontiers in Chemistry focused on synthesizing pyrazole derivatives and evaluating their anti-inflammatory potential. The results indicated that certain derivatives exhibited superior COX inhibitory activity compared to established drugs.
Case Study 2: Antimicrobial Screening
Another investigation detailed in MDPI screened a series of pyrazolo[3,4-d]pyrimidine compounds against various pathogens. The findings revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules.
Biology
Its potential biological activities make it a subject of interest for further research into therapeutic applications.
Medicine
Investigations into its therapeutic effects are ongoing, particularly concerning its anti-inflammatory and anticancer properties.
Industry
The compound is also explored for its utility in developing new materials and chemical processes due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide: is similar to other pyrazolopyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of this compound contribute to its interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For instance, a study reported IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM for related compounds, indicating potent anti-inflammatory effects compared to traditional NSAIDs like celecoxib and indomethacin .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Various studies have shown that these compounds exhibit activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | IC50 values as low as 0.02 μM for COX inhibition |
| Antimicrobial | Effective against multiple bacterial and fungal strains |
Antitumor Activity
Emerging evidence suggests that this compound may possess antitumor properties. Studies have indicated that similar compounds can induce apoptosis in cancer cell lines through various pathways including the activation of caspases and modulation of apoptotic proteins .
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of pyrazole derivatives with a focus on their anti-inflammatory potential. The results showed that certain derivatives exhibited superior COX inhibitory activity compared to established drugs .
Case Study 2: Antimicrobial Screening
In another investigation detailed in MDPI, a series of pyrazolo[3,4-d]pyrimidine compounds were screened against various pathogens. The findings revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic: What is the synthetic route for N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl}acetamide?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between a pyrazolo[3,4-d]pyrimidin-4-one precursor and an N-aryl-substituted α-chloroacetamide. For example, reacting 1-phenyl-1H,4H-pyrazolo[3,4-d]pyrimidin-4-one with N-(2,5-dimethylphenyl)-2-chloroacetamide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux conditions (80–100°C) for 6–12 hours. Purification is achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient .
Key Reaction Parameters:
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 65–72 |
| CH₃CN | 100 | 6 | 58–67 |
Advanced: How can reaction yields be optimized for this synthesis?
Methodological Answer:
Optimization strategies include:
- Stoichiometry: A 1.2:1 molar ratio of α-chloroacetamide to pyrazolo-pyrimidinone minimizes side reactions.
- Catalysis: Adding catalytic K₂CO₃ (5 mol%) enhances nucleophilic substitution efficiency.
- Solvent Selection: DMF improves solubility of intermediates compared to CH₃CN .
- Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields (70–75%) .
Basic: Which analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ 168–170 ppm). Tautomeric forms (amine/imine) may split NH signals (δ 10.1–13.3 ppm) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass error.
- X-Ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., SHELXL refinement ).
Advanced: How are NMR data discrepancies resolved for tautomeric forms?
Methodological Answer:
- Variable Temperature (VT) NMR : At 25°C, broad NH peaks indicate tautomeric exchange. Cooling to –40°C resolves split signals for amine (δ 11.2 ppm) and imine (δ 10.4 ppm) .
- X-Ray Crystallography : Determines the dominant tautomer in the solid state (e.g., 50:50 amine:imine ratio observed in related compounds ).
Advanced: What computational approaches predict this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to assess binding affinity. The pyrazolo-pyrimidinone core often interacts with ATP-binding pockets .
- QSAR Modeling : Correlate substituent effects (e.g., 2,5-dimethylphenyl vs. 4-fluorophenyl) with activity using descriptors like logP and polar surface area .
Advanced: How is crystallographic data analyzed for structural validation?
Methodological Answer:
- SHELX Suite : Refine structures using SHELXL for high-resolution data (R-factor <0.05). Key steps include absorption correction, space group determination, and hydrogen atom placement .
- Twinned Data : For low-quality crystals, employ SHELXD for twin law identification and SHELXE for phase extension .
Advanced: How is low solubility addressed in biological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Surfactants : Polysorbate-80 (0.01%) improves aqueous dispersion.
- Prodrug Derivatization : Introduce phosphate or PEG groups at the acetamide moiety to enhance hydrophilicity .
Advanced: What structure-activity relationship (SAR) insights exist for pyrazolo-pyrimidinone derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
